3',5'-TIPS-N-Ac-Cytidine

Description

Fundamental Role of Nucleoside Modifications in Biological Systems and Synthetic Biology

Nature itself employs a vast arsenal (B13267) of nucleoside modifications to regulate the structure and function of nucleic acids. In biological systems, these modifications are critical for a myriad of processes, including the fine-tuning of gene expression, the structural stabilization of RNA molecules, and the protection of genetic information from degradation. For instance, post-transcriptional modifications in transfer RNA (tRNA) and ribosomal RNA (rRNA) are essential for accurate and efficient protein synthesis. oup.com

In the realm of synthetic biology, the introduction of chemically modified nucleosides into synthetic oligonucleotides has revolutionized the development of nucleic acid-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs). nih.gov These modifications can enhance the stability of oligonucleotides against nuclease degradation, improve their binding affinity to target sequences, and modulate their immunological properties. The ability to chemically synthesize oligonucleotides with specific modifications allows researchers to create molecules with tailored properties for a wide range of applications. wikipedia.org

Overview of Cytidine (B196190) Modifications and Their Research Significance

Cytidine, one of the four main nucleosides in RNA, is a frequent target for chemical modification, both in nature and in the laboratory. A notable example is N4-acetylcytidine (ac4C), a post-transcriptional modification that plays a crucial role in the epitranscriptome by influencing gene expression and cellular function. nih.gov This modification, which involves the addition of an acetyl group to the nitrogen atom at the 4th position of the cytosine base, affects RNA stability, structure, and translation efficiency. oup.comnih.gov Dysregulation of ac4C levels has been implicated in various diseases, including cancer, highlighting its importance in maintaining cellular homeostasis. oup.comnih.gov

Contextualizing 3',5'-TIPS-N-Ac-Cytidine within Modified Nucleoside Chemistry

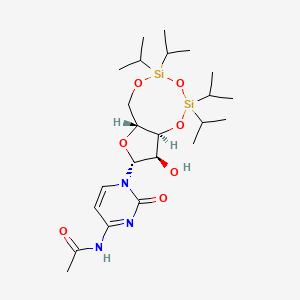

This compound is a chemically modified nucleoside designed specifically for use in the chemical synthesis of RNA. Its structure features two key modifications to the standard cytidine molecule:

N-Acetyl (Ac) group: An acetyl group is attached to the exocyclic amino group of the cytosine base. nih.gov This serves as a protecting group to prevent this reactive site from participating in unwanted side reactions during oligonucleotide synthesis. wikipedia.orglibretexts.org

3',5'-Triisopropylsilyl (TIPS) group: A bulky triisopropylsilyl group protects the hydroxyl groups at the 3' and 5' positions of the ribose sugar. ontosight.ainih.gov This specific type of silyl (B83357) ether protection is chosen for its stability under various reaction conditions and its selective removability. ontosight.ai

The combination of these protecting groups makes this compound a valuable building block in phosphoramidite-based solid-phase synthesis, the most common method for creating custom RNA sequences. wikipedia.org

Chemical Profile of this compound

This section details the specific chemical characteristics of this compound, providing a foundation for understanding its role in synthetic protocols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGHXFWTOQROJQ-ZHHKINOHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N3O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Transformations of 3 ,5 Tips N Ac Cytidine

Structural Elucidation

The systematic IUPAC name for 3',5'-TIPS-N-Ac-Cytidine is N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f] nih.govnih.govontosight.aiCurrent time information in Bangalore, IN.glpbio.comtrioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide. The molecule is characterized by the cytidine (B196190) core, with an acetyl group on the exocyclic amine of the cytosine base and a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPS) group bridging the 3' and 5' hydroxyls of the ribose sugar.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and reactivity in chemical synthesis.

| Property | Value |

| CAS Number | 85335-73-5 glpbio.com |

| Molecular Formula | C23H41N3O7Si2 nih.govglpbio.com |

| Molecular Weight | 527.8 g/mol |

These properties are essential for calculating molar equivalents in reaction setups and for analytical characterization of the compound.

Synthesis and Chemical Reactions

Synthetic Pathway for this compound

The synthesis of this compound typically starts from cytidine (B196190). The process involves a series of protection steps. A common route involves first acetylating the exocyclic amino group of cytidine to form N4-acetylcytidine. rsc.org Subsequently, the 3' and 5' hydroxyl groups of the ribose are protected simultaneously using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2) in the presence of a base like pyridine. nih.gov This reaction selectively forms the cyclic TIPS ether across the 3' and 5' positions.

Role and Chemistry of the N-Acetyl Protecting Group

The N-acetyl group on the cytosine base is a base-labile protecting group. wikipedia.orglibretexts.org Its primary function is to prevent the exocyclic amino group from undergoing undesired reactions, such as acylation or alkylation, during the various steps of oligonucleotide synthesis. The acetyl group is stable throughout the chain assembly process but can be readily removed during the final deprotection step, typically using aqueous ammonia (B1221849) or methylamine, to restore the natural cytidine structure. wikipedia.orggoogle.com

Role and Chemistry of the 3',5'-TIPS Protecting Group

The 3',5'-TIPS group is a bulky silyl (B83357) ether that serves to protect the 3'- and 5'-hydroxyl groups of the ribose. ontosight.ai This protection is crucial for directing the subsequent chemical transformations to the desired 2'-hydroxyl position. The TIPS group is known for its stability under a range of conditions, including those that are mildly acidic or basic. ontosight.ai

The removal of the TIPS group, a process known as desilylation, is a critical step. It is typically achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). libretexts.orgglenresearch.com The selective cleavage of silyl ethers in the presence of other protecting groups is a key aspect of orthogonal protection strategies in complex organic synthesis. jocpr.com It is also possible to selectively cleave the 5'-silyl ether of a 3',5'-TIPDS protected nucleoside using a mixture of trifluoroacetic acid, water, and tetrahydrofuran. researchgate.net

Application in Oligonucleotide Synthesis

Incorporation into RNA Oligonucleotides via Phosphoramidite (B1245037) Chemistry

In the standard 3' to 5' direction of solid-phase oligonucleotide synthesis, the this compound must first be converted into a phosphoramidite building block. wikipedia.org This involves reacting the free 2'-hydroxyl group with a phosphitylating agent. The resulting phosphoramidite is then ready for coupling to the growing oligonucleotide chain, which is attached to a solid support.

The synthesis cycle involves four main steps:

Deprotection: Removal of the 5'-protecting group (often a dimethoxytrityl, DMT, group) from the support-bound oligonucleotide. nih.gov

Coupling: Activation of the phosphoramidite building block (derived from this compound) and its reaction with the free 5'-hydroxyl of the growing chain. wikipedia.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection and Cleavage from Solid Support

Once the synthesis is complete, the oligonucleotide must be deprotected and cleaved from the solid support. This is a multi-step process:

Cleavage and Base Deprotection: The oligonucleotide is first treated with a basic solution, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine, to cleave the ester linkage holding the oligonucleotide to the solid support and to remove the base-labile protecting groups, including the N-acetyl group from the cytidine (B196190) residues. glenresearch.comnih.gov

Silyl (B83357) Group Removal: The crude oligonucleotide is then treated with a fluoride-containing reagent, like TEA·3HF, to remove the 2'-hydroxyl protecting groups (derived from the initial TIPS protection and subsequent modifications during phosphoramidite synthesis) from all the ribonucleosides in the chain. glenresearch.com

Following these steps, the fully deprotected RNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to yield the final product. wikipedia.org

Conclusion

3',5'-TIPS-N-Ac-Cytidine stands as a testament to the ingenuity of chemical design in facilitating complex biological research. The strategic placement of the N-acetyl and 3',5'-TIPS protecting groups provides the necessary stability and selective reactivity for its successful incorporation into RNA oligonucleotides via the robust phosphoramidite (B1245037) synthesis methodology. As the demand for synthetic RNA for therapeutic, diagnostic, and basic research purposes continues to grow, the importance of well-designed building blocks like this compound will undoubtedly remain paramount. Its role underscores the critical interplay between organic chemistry and molecular biology in advancing our ability to understand and manipulate the very molecules of life.

Q & A

Q. What are the key challenges in synthesizing 3',5'-TIPS-N-Ac-Cytidine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, and catalyst loading). Use SciFinder to identify prior protocols (e.g., reaction codes or CAS-linked studies) and compare yield data . For reproducibility, document batch-specific impurities via HPLC-MS and cross-reference with literature-reported side products. Purification strategies (e.g., silica gel chromatography vs. recrystallization) should align with compound stability, as noted in storage guidelines for similar acetylated nucleosides .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regioselective acetylation and TIPS protection. For ambiguous peaks (e.g., overlapping signals in crowded regions), employ 2D NMR (COSY, HSQC) to resolve spin-spin coupling patterns. Cross-validate spectral data against published benchmarks in Nucleic Acids Research or ACS journals, ensuring solvent and instrument calibration match reference conditions .

Q. What storage and handling protocols are critical for maintaining this compound stability in long-term studies?

- Methodological Answer : Store under inert gas (argon) in sealed, desiccated containers at –20°C to prevent hydrolysis of the acetyl group. Regularly monitor degradation via TLC or LC-MS, referencing stability studies for structurally analogous compounds (e.g., N4-acetylcytidine ). Avoid aqueous buffers unless explicitly required for experimental endpoints.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., cell line origin, passage number, and serum composition) using tools like PRISMA guidelines. Replicate conflicting studies under controlled conditions, isolating variables such as metabolite interference or batch-to-batch compound variability. Apply statistical frameworks (ANOVA with post-hoc tests) to quantify variability contributions .

Q. What experimental designs are optimal for probing the enzymatic resistance of this compound in RNA modification studies?

- Methodological Answer : Use in vitro transcription assays with T7 RNA polymerase and spiked nucleotide pools to assess incorporation efficiency. Compare degradation kinetics in the presence of RNase A/T1 via gel electrophoresis or qRT-PCR. For in vivo models, employ CRISPR-edited cell lines lacking specific nucleases to isolate enzymatic pathways. Reference ethical guidelines for genetic modification protocols .

Q. How should researchers approach scaling up this compound synthesis without compromising purity for preclinical trials?

- Methodological Answer : Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via Design of Experiments (DoE). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Validate scalability using pilot-scale reactors (1–5 L) and compare impurity profiles with small-scale batches. Ensure compliance with Good Laboratory Practices (GLP) for data traceability .

Data Analysis and Interpretation

Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

- Methodological Answer : Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., C-acetyl variants) to correct for ion suppression in LC-MS/MS. For fluorescence-based assays, optimize excitation/emission wavelengths to avoid overlap with endogenous fluorophores. Validate specificity using knockout matrices (e.g., enzyme-digested samples) .

Q. How can machine learning models improve the prediction of this compound interactions with RNA-modifying enzymes?

- Methodological Answer : Train models on curated datasets of nucleotide-enzyme binding affinities (e.g., Kd values from SPR or ITC). Incorporate molecular descriptors (e.g., steric parameters, logP) and docking simulation outputs. Validate predictions via site-directed mutagenesis of catalytic residues. Use open-source platforms like RDKit or AutoDock for reproducible workflows .

Ethical and Replicability Considerations

Q. What documentation standards ensure replicability of studies involving this compound?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in repositories like Zenodo or ChemSpider, and disclose batch-specific impurity profiles. Reference synthesis protocols using unique digital identifiers (DOIs) for reaction steps .

Q. How should researchers address ethical concerns in animal studies using this compound?

- Methodological Answer :

Follow ARRIVE 2.0 guidelines for preclinical reporting, including sample size justification (power analysis) and humane endpoints. Obtain approval from institutional animal care committees (IACUCs), ensuring compliance with species-specific welfare regulations. Document compound toxicity using OECD-validated assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.